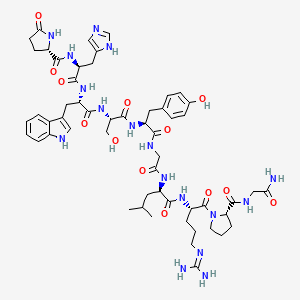

H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is used clinically to treat prostate cancer and precocious puberty in boys and girls .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) . After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency . The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .

Analyse Des Réactions Chimiques

Types of Reactions

H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, particularly at the tryptophan and tyrosine residues.

Reduction: Reduction reactions can occur at the disulfide bonds if present.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT) . The reactions are typically carried out under controlled conditions to prevent degradation of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives .

Applications De Recherche Scientifique

H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2: has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Investigated for its role in regulating hormone release.

Medicine: Clinically used to treat hormone-dependent conditions such as prostate cancer and precocious puberty.

Industry: Employed in the development of peptide-based therapeutics.

Mécanisme D'action

The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2 involves its binding to LHRH receptors in the pituitary gland . This binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to an initial surge in these hormones . Continuous administration results in the downregulation of LHRH receptors, ultimately reducing the levels of LH and FSH . This reduction leads to decreased production of sex hormones such as testosterone and estrogen .

Comparaison Avec Des Composés Similaires

H-Pyr-His-Trp-Ser-Tyr-Gly-D-Leu-Arg-Pro-Gly-NH2: is compared with other LHRH analogs such as:

Leuprolide: Another LHRH analog used in the treatment of hormone-dependent conditions.

Goserelin: Similar in function but differs in its amino acid sequence.

Buserelin: Another analog with a slightly different structure and clinical application.

The uniqueness of This compound lies in its specific amino acid sequence, which provides distinct pharmacokinetic and pharmacodynamic properties .

Propriétés

Formule moléculaire |

C55H75N17O13 |

|---|---|

Poids moléculaire |

1182.3 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38+,39-,40-,41-,42-,43-/m0/s1 |

Clé InChI |

XLXSAKCOAKORKW-BKAYIBTGSA-N |

SMILES isomérique |

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)

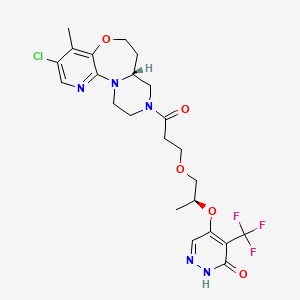

![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)

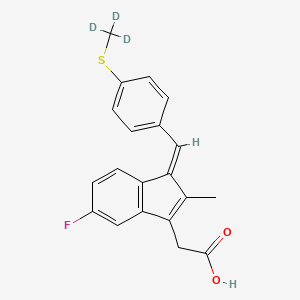

![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)

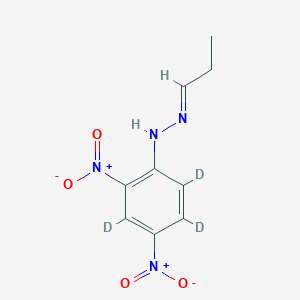

![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)